N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 102157-98-2
VCID: VC21488748
InChI: InChI=1S/C20H20N4O3S/c1-14-12-15(2)22-20(21-14)24-28(26,27)18-10-8-17(9-11-18)23-19(25)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,25)(H,21,22,24)
SMILES: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.5g/mol

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide

CAS No.: 102157-98-2

Cat. No.: VC21488748

Molecular Formula: C20H20N4O3S

Molecular Weight: 396.5g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide - 102157-98-2

Specification

CAS No. 102157-98-2
Molecular Formula C20H20N4O3S
Molecular Weight 396.5g/mol
IUPAC Name N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenylacetamide
Standard InChI InChI=1S/C20H20N4O3S/c1-14-12-15(2)22-20(21-14)24-28(26,27)18-10-8-17(9-11-18)23-19(25)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,25)(H,21,22,24)
Standard InChI Key SIZHFWNZQVRVIV-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C
Canonical SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C

Introduction

Chemical Properties and Structural Characteristics

Molecular Identity and Physical Properties

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide is characterized by specific chemical identifiers that define its structure and properties. The compound has a CAS registry number of 102157-98-2, which serves as its unique identifier in chemical databases. Its molecular formula is C20H20N4O3S, indicating the precise atomic composition of the molecule.

The molecular weight of the compound is 396.5 g/mol, placing it in a range typically suitable for drug development according to Lipinski's rule of five. This molecular weight suggests reasonable potential for cellular permeability while maintaining sufficient complexity for specific binding interactions. The structure contains a total of 48 atoms, including 20 carbon atoms, providing a substantial framework for structural modifications if needed for structure-activity relationship studies.

Structural Features and Functional Groups

The compound contains several key functional groups that contribute to its chemical behavior and biological activity. The central structural feature is the 4,6-dimethylpyrimidine ring, which provides a planar, nitrogen-rich aromatic system. This pyrimidine ring is connected to a phenyl ring through a sulfamoyl (SO2NH) linkage, creating a flexible bridge between the two aromatic systems.

The phenyl ring is further functionalized with a phenylacetamide group, which introduces an additional aromatic ring and an amide bond. This amide functionality can participate in hydrogen bonding interactions with biological targets, enhancing the compound's ability to engage with protein binding sites. The presence of two aromatic rings (the phenyl ring from the phenylacetamide and the phenyl ring connected to the sulfamoyl group) provides hydrophobic surfaces that can interact with lipophilic pockets in biological targets.

Table 1: Key Structural Features of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide

Structural FeatureDescriptionPotential Biological Significance
4,6-dimethylpyrimidineNitrogen-containing heterocyclic ring with methyl groups at positions 4 and 6Potential binding to enzyme active sites; resembles nucleic acid bases
Sulfamoyl bridgeSO2NH linkage between pyrimidine and phenyl ringHydrogen bond donor/acceptor; mimics phosphate groups
PhenylacetamideAmide bond with pendant phenyl ringProvides hydrogen bonding capabilities and hydrophobic interactions
Two phenyl ringsAromatic hydrocarbon ringsHydrophobic interactions with protein binding pockets

Synthesis Methodologies

Synthetic Challenges and Considerations

The synthesis of this complex molecule presents several challenges that must be addressed for successful preparation. The sulfamoyl linkage formation requires controlled reaction conditions to prevent unwanted side reactions. Additionally, the presence of multiple functional groups necessitates careful selection of reagents and reaction conditions to achieve the desired transformations without affecting existing functional groups.

Protection and deprotection strategies may be necessary during the synthesis to temporarily mask reactive groups that could interfere with specific reaction steps. The purification of intermediates and the final compound also presents challenges, often requiring advanced chromatographic techniques to obtain the compound in high purity.

Mechanism of Action

Molecular Interactions

The mechanism by which N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide exerts its biological effects likely involves specific interactions with target proteins. The compound's structure suggests several potential interaction points that could contribute to its activity:

  • The sulfamoyl group may form hydrogen bonds with amino acid residues in target proteins, mimicking the interactions of endogenous substrates.

  • The 4,6-dimethylpyrimidine ring could engage in π-stacking interactions with aromatic amino acid residues or intercalate with nucleic acids.

  • The phenylacetamide portion might occupy hydrophobic pockets within enzyme active sites, contributing to binding affinity and specificity.

These interactions suggest that the compound could be developed into a therapeutic agent targeting infections or cancer through specific molecular mechanisms.

Structure-Activity Relationships

Understanding the relationship between the structure of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide and its biological activity is essential for optimizing its therapeutic potential. Comparisons with structurally related compounds can provide insights into which structural features are critical for activity.

For example, the related compound N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methoxyacetamide differs in having a methoxyacetamide group instead of a phenylacetamide group. This modification changes the steric and electronic properties of the molecule, potentially affecting its binding to biological targets.

Similarly, N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide has a different substitution pattern on the pyrimidine ring and a slightly different connectivity, which may alter its biological activity profile compared to our compound of interest.

Table 2: Comparison of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide with Related Compounds

CompoundKey Structural DifferencesPotential Effect on Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamideReference compoundBaseline activity profile
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methoxyacetamideMethoxyacetamide instead of phenylacetamideReduced hydrophobicity; altered binding profile
N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamideDimethoxy groups on pyrimidine; different connectivityChanged electronic properties; different hydrogen bonding pattern
N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamideLacks sulfamoyl group; different connectivitySignificantly altered binding profile; different target selectivity

Research Findings and Experimental Data

Recent Studies

Recent studies have highlighted several key findings regarding the biological activity of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide, although comprehensive data is still emerging. Preliminary research suggests that the compound exhibits promising activity in both antimicrobial and anticancer models, making it a candidate for further investigation in these therapeutic areas.

While specific experimental data for this exact compound is limited in the search results, studies on related compounds provide context for understanding its potential activity. For instance, research on similar pyrimidine-containing compounds has demonstrated their ability to inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.

Structure Elucidation and Characterization

The structural characterization of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide typically involves a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography. These techniques provide complementary information about the compound's structure, confirming its identity and purity.

Spectroscopic data for this compound would be expected to show characteristic signals for the aromatic protons of the phenyl rings, the methyl groups on the pyrimidine ring, and the methylene group of the phenylacetamide moiety in the 1H NMR spectrum. The 13C NMR spectrum would reveal signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons, further confirming the structure.

Applications in Medicinal Chemistry

Structure Optimization and Derivatization

The structure of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide provides numerous opportunities for optimization and derivatization to enhance its drug-like properties. Medicinal chemists could modify various portions of the molecule to improve potency, selectivity, pharmacokinetics, or other properties important for drug development.

Potential modification strategies include:

  • Substitution on the phenyl rings to enhance binding affinity or alter electronic properties

  • Modification of the pyrimidine ring to optimize interactions with specific targets

  • Alteration of the sulfamoyl linker to adjust flexibility and binding geometry

  • Introduction of solubilizing groups to improve pharmacokinetic properties

Table 3: Potential Structural Modifications and Their Expected Effects

Modification SiteExample ModificationPotential Effect
Phenyl ringsHalogen substitutionEnhanced binding affinity; altered electronic properties
Pyrimidine ringAdditional substituentsImproved target selectivity; altered hydrogen bonding
Sulfamoyl linkerReplacement with other linkersChanged flexibility; altered binding geometry
Acetamide portionIntroduction of polar groupsImproved solubility; additional binding interactions

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